N-(3-chlorobenzyl)-6,8-dimethyl-4-oxo-N-(pyridin-2-yl)-4H-chromene-2-carboxamide
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Overview
Description
N-[(3-CHLOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives. This compound is characterized by its unique structure, which includes a chromene core, a pyridine ring, and a chlorophenyl group. It is of significant interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-CHLOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with a suitable nucleophile.
Formation of the Carboxamide Group: The carboxamide group can be formed through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-CHLOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the nitro group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[(3-CHLOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.
Biological Research: It is used as a probe to study various biological pathways and molecular targets.
Chemical Biology: The compound serves as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(3-CHLOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or transcription factors, thereby affecting cell signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-CHLOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE
- N-[(3-BROMOPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE
- N-[(3-FLUOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE
Uniqueness
N-[(3-CHLOROPHENYL)METHYL]-6,8-DIMETHYL-4-OXO-N-(PYRIDIN-2-YL)-4H-CHROMENE-2-CARBOXAMIDE is unique due to the presence of the 3-chlorophenyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. The specific arrangement of functional groups in this compound can result in unique interactions with molecular targets, leading to potentially novel therapeutic effects.
Properties
Molecular Formula |
C24H19ClN2O3 |
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Molecular Weight |
418.9 g/mol |
IUPAC Name |
N-[(3-chlorophenyl)methyl]-6,8-dimethyl-4-oxo-N-pyridin-2-ylchromene-2-carboxamide |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-10-16(2)23-19(11-15)20(28)13-21(30-23)24(29)27(22-8-3-4-9-26-22)14-17-6-5-7-18(25)12-17/h3-13H,14H2,1-2H3 |
InChI Key |
MPSUHIREAKSKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=CC=N4)C |
Origin of Product |
United States |
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